4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
The primary target of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which controls several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer .
Mode of Action
The compound interacts with its target, EGFR-TK, by binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction inhibits the kinase activity of EGFR, thereby preventing the autophosphorylation and activation of the cytoplasmic tyrosine kinase domains . This results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When the compound binds to EGFR-TK, it inhibits the activation of the receptor, which in turn inhibits the downstream signaling pathways . These pathways include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range . Furthermore, it has been observed to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as proteins or other small molecules, can potentially interact with the compound and affect its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some thiazole derivatives have shown potent antiproliferative results against certain cancer cell lines
Molecular Mechanism
Thiazole derivatives can undergo various chemical reactions, including free radical bromination and nucleophilic substitution
Dosage Effects in Animal Models
Some thiazole derivatives have shown a remarkably excellent blood sugar reducing effect in various animal diabetic disease models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxyphenyl group and the aldehyde functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.
Reduction: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)benzyl chloride
- 4-Benzyloxyphenylboronic acid
Uniqueness
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFCFRWPGXGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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